N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-2-30-18-6-4-3-5-17(18)27-11-13-28(14-12-27)21(29)19-20(25-26-24-19)23-16-9-7-15(22)8-10-16/h3-10,19-20,23-26H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGBGLRPFUBOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, a piperazine moiety, and various aromatic substituents, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The triazole ring is known to participate in hydrogen bonding and π–π interactions, enhancing binding affinity to biological targets. The piperazine moiety is often associated with neuropharmacological effects, particularly in modulating neurotransmitter systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticholinesterase Activity:
Studies have shown that compounds containing triazole rings can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition is significant for conditions such as Alzheimer's disease.
Table 1: AChE Inhibition Potency of Related Compounds
2. Dopamine Receptor Affinity:
The compound has been evaluated for its affinity towards dopamine receptors, particularly the D4 subtype. Its structure suggests potential selectivity for D4 over D2 receptors, which could be beneficial in treating certain psychiatric disorders.
Table 2: Dopamine Receptor Binding Affinities
Case Studies
Several studies have highlighted the biological effects of similar compounds containing the triazole and piperazine frameworks:
Study 1: Neuroprotective Effects
In vitro studies demonstrated that derivatives of triazole compounds provided neuroprotection against oxidative stress-induced cell death. The mechanism involved modulation of apoptosis-related pathways.
Study 2: Antimicrobial Properties
Compounds with similar structural motifs have shown antimicrobial activity against various bacterial strains. The presence of the triazole ring is believed to enhance membrane permeability and disrupt microbial cell function.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds containing triazole rings exhibit significant antitumor properties. The presence of the triazole moiety in this compound enhances its efficacy against cancer cells by inhibiting cell proliferation and promoting apoptosis.
Table 1: Antitumor Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 | |
| Compound B | Jurkat | 1.98 | |
| Compound C | MCF-7 | <10 |
Studies indicate that triazole derivatives can effectively target various cancer cell lines, suggesting a promising avenue for therapeutic development.
Anticonvulsant Activity
The structural characteristics of N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine suggest potential efficacy in treating seizure disorders. Similar piperazine derivatives have shown anticonvulsant properties through modulation of neurotransmitter receptors.
Table 2: Anticonvulsant Activity Studies
| Compound Name | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Piperazine Derivative 1 | PTZ-induced seizures | 100 | |
| Piperazine Derivative 2 | Maximal electroshock | 85 |
These findings highlight the potential for this compound to be developed into effective anticonvulsants.
Antimicrobial Activity
Preliminary studies have also suggested that compounds with similar structures exhibit antimicrobial properties. The interaction of the piperazine and triazole moieties with bacterial cell membranes may enhance their ability to inhibit bacterial growth.
Table 3: Antimicrobial Activity Studies
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 15 | |
| Compound E | Escherichia coli | 20 |
These results indicate the potential for further exploration in antimicrobial applications.
Case Studies
Several studies have explored the pharmacological properties of similar compounds. For instance, a series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonism, demonstrating significant in vitro potency and favorable pharmacokinetic profiles. Such findings support the hypothesis that modifications in piperazine structures can lead to enhanced biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
Table 1: Substituent Comparison
Key Observations :
- Chlorophenyl Position : The 4-chlorophenyl group in the target compound may enhance binding affinity compared to 3-chlorophenyl analogues (e.g., ) due to steric and electronic differences.
- Scaffold Modifications : Replacement of the piperazine-carbonyl moiety with thiazole (e.g., ) alters electronic properties and may reduce metabolic stability.
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- Melting Points: Triazole derivatives with rigid scaffolds (e.g., indolinones in ) exhibit high melting points (>300°C), suggesting crystalline stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine?
- Methodology : The synthesis typically involves multi-step reactions, including:
Piperazine-carboxylation : Reacting 2-ethoxyphenylpiperazine with a carbonylating agent (e.g., triphosgene) under inert conditions to form the piperazine-1-carbonyl intermediate.
Triazole-amine coupling : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the triazole-5-amine moiety to the piperazine-carbonyl group.
Chlorophenyl substitution : Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Critical factors : Solvent choice (e.g., DMF for solubility), temperature control (60–80°C for cycloaddition), and purification via column chromatography .
Q. How is structural characterization performed for this compound, and what key spectral data should researchers prioritize?
- Analytical techniques :
- NMR spectroscopy :
- ¹H NMR : Peaks for the ethoxyphenyl group (δ 1.4–1.6 ppm for –OCH2CH3), triazole protons (δ 7.8–8.2 ppm), and piperazine protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Carbonyl resonance (δ 165–170 ppm) confirms piperazine-carboxylation.
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and triazole C–N (1350–1450 cm⁻¹).
- Mass spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula C21H22ClN5O2 .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- In vitro screening :
- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) due to structural similarity to piperazine-based inhibitors .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT1A) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative potential .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or piperazine replacement) impact biological activity?
- Structure-Activity Relationship (SAR) insights :
- Chlorophenyl position : 4-Chlorophenyl enhances lipophilicity and target binding compared to 3- or 2-substituted analogs (logP increase by ~0.5 units) .
- Ethoxy group : Replacing 2-ethoxy with 2-fluorophenyl reduces metabolic stability but improves receptor selectivity (e.g., 5-HT1A Ki from 12 nM to 8 nM) .
- Piperazine alternatives : Substituting piperazine with morpholine decreases CNS penetration due to reduced basicity (pKa shift from 8.2 to 6.7) .
Q. What strategies resolve contradictions in receptor binding data across studies?
- Case example : Discrepancies in 5-HT1A affinity (e.g., Ki = 15 nM vs. 40 nM) may arise from:
Assay conditions : Differences in buffer pH (7.4 vs. 7.0) or membrane preparation methods.
Radioligand choice : [³H]-8-OH-DPAT vs. [³H]-WAY-100635 yields variable Ki values.
- Resolution : Validate binding using orthogonal methods (e.g., functional cAMP assays) and standardize protocols across labs .
Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?
- Key modifications :
- Ethoxy group stabilization : Replace with trifluoromethoxy (–OCF3) to reduce CYP450-mediated O-dealkylation .
- Triazole methylation : Introduce a methyl group at the triazole N1 position to block oxidative metabolism .
- Analytical workflow :
Microsomal stability assay : Monitor parent compound depletion using LC-MS/MS.
Metabolite ID : High-resolution MS to identify major Phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
